molecular formula C19H24N2O3S B3452533 N~2~-(2,5-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2,5-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3452533
M. Wt: 360.5 g/mol
InChI Key: MJFNLKLUTSCURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,5-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as Dimebolin, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was initially developed as an antihistamine but later found to have neuroprotective and cognitive-enhancing effects.

Mechanism of Action

The exact mechanism of action of Dimebolin is not fully understood, but it is believed to exert its neuroprotective and cognitive-enhancing effects through several mechanisms. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for learning and memory. Dimebolin has also been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
Dimebolin has been shown to have several biochemical and physiological effects, including increasing the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It has also been shown to reduce oxidative stress and inflammation, which are involved in the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Dimebolin in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on Dimebolin. One area of interest is its potential use in combination with other drugs for the treatment of neurodegenerative diseases. Another area of interest is its potential use in treating other cognitive disorders, such as attention deficit hyperactivity disorder (ADHD) and traumatic brain injury (TBI). Further research is needed to fully understand the mechanism of action of Dimebolin and its potential therapeutic applications.
In conclusion, Dimebolin is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. Its neuroprotective and cognitive-enhancing effects are believed to be mediated through several mechanisms, including the inhibition of acetylcholinesterase and modulation of NMDA receptors. Although there are some limitations in its use in lab experiments, Dimebolin has several potential future directions for research.

Scientific Research Applications

Dimebolin has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. It has also been investigated for its potential use in treating depression, anxiety, and schizophrenia.

properties

IUPAC Name

2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-5-16-8-6-7-9-17(16)20-19(22)13-21(25(4,23)24)18-12-14(2)10-11-15(18)3/h6-12H,5,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFNLKLUTSCURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(2,5-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(2,5-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(2,5-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

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